Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712412
InChI: InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3
SMILES:
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 370.2 g/mol

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15712412

Molecular Formula: C17H17Cl2NO4

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C17H17Cl2NO4
Molecular Weight 370.2 g/mol
IUPAC Name dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3
Standard InChI Key FFQZJXYLJQZVPJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Introduction

Chemical Structure and Conformational Analysis

The molecular architecture of dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (C₁₇H₁₇Cl₂NO₄; MW: 370.2 g/mol) features a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups and at positions 3 and 5 with methoxycarbonyl moieties. The C4 position hosts a 2,4-dichlorophenyl ring, which adopts a near-perpendicular orientation relative to the dihydropyridine plane (dihedral angle: 89.1°) due to steric interactions with the adjacent ester groups .

Table 1: Key Structural Parameters

ParameterValueSource
Dihedral angle (C4-Ph)89.1°
Puckering amplitude (q₂)0.158 Å
Intramolecular H-bondC7–H7C⋯O2 (2.42 Å)
Molecular weight370.2 g/mol

The dihydropyridine ring exhibits a flattened boat conformation, with puckering parameters q2=0.158A˚q_2 = 0.158 \, \text{Å} and q3=0.039A˚q_3 = -0.039 \, \text{Å}, as calculated using Cremer-Pople ring-puckering analysis . This conformation stabilizes the molecule through an intramolecular C–H⋯O hydrogen bond (2.42 Å) between the methyl group at C7 and the carbonyl oxygen at O2 .

Synthesis and Optimization

The compound is synthesized via the Hantzsch pyridine synthesis, a one-pot condensation reaction involving a dichlorobenzaldehyde derivative, methyl acetoacetate, and ammonium acetate in ethanol .

Table 2: Representative Synthetic Conditions

ComponentQuantityRole
2,4-Dichlorobenzaldehyde10 mmolAromatic aldehyde
Methyl acetoacetate20 mmolβ-Ketoester
Ammonium acetate10 mmolAmmonia source
EthanolSolventReaction medium
Reaction time1 hour (reflux)

The reaction proceeds under reflux, yielding a reddish-orange solution that crystallizes upon cooling. Purification via recrystallization in acetone-benzene (3:1) affords the product in high purity . Modifications to this protocol, such as the use of Triton-X-100 as a surfactant catalyst, have been reported for analogous dihydropyridines, enhancing reaction efficiency and yield .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal for characterizing this compound. While direct NMR data for the dimethyl variant are scarce, analogous diethyl derivatives exhibit diagnostic signals:

Table 3: Comparative NMR Data for Analogous Compounds

Compound Substituent1H NMRδ^1\text{H NMR} \, \delta (ppm)13C NMRδ^{13}\text{C NMR} \, \delta (ppm)
4-Phenyl derivative 1.22 (t, 6H), 2.32 (s, 6H), 4.06–4.11 (q, 4H)14.23, 19.52, 104.21, 126.07–143.79
4-(4-Chlorophenyl) 1.22 (t, 6H), 2.60 (s, 6H), 7.10–7.33 (m)14.23, 19.52, 104.22, 128.84–144.41

The dimethyl derivative’s 1H NMR^1\text{H NMR} spectrum is expected to show singlets for the C2 and C6 methyl groups (~2.3 ppm) and methoxy protons (~3.8 ppm). The absence of ethyl group triplets (present in diethyl analogs) simplifies the spectrum, aiding structural confirmation .

Crystallographic and Hydrogen-Bonding Networks

X-ray diffraction studies of related dihydropyridines reveal extended hydrogen-bonding networks. For instance, the diethyl analog forms chains along the b-axis via N–H⋯O interactions (2.85 Å) . The dimethyl derivative likely adopts similar packing motifs, with methoxy groups participating in weaker C–H⋯O contacts.

Table 4: Hydrogen-Bonding Parameters (Diethyl Analog)

Donor–AcceptorDistance (Å)Angle (°)
N1–H1A⋯O42.85168
C7–H7C⋯O22.42129
SubstituentEffect on Activity
C4 Aromatic groupsEnhanced receptor binding affinity
Ester groups (C3/C5)Tunable pharmacokinetics
Methyl groups (C2/C6)Increased metabolic stability

Comparative Analysis with Diethyl Analogs

Replacing ethyl with methyl esters alters the compound’s physicochemical properties:

Table 6: Ethyl vs. Methyl Ester Comparison

PropertyDiethyl DerivativeDimethyl Derivative
Molecular weight399.3 g/mol370.2 g/mol
LogP (estimated)3.83.2
Melting point158–160°C 184–187°C (analog)

The reduced steric bulk of methyl esters may enhance crystallinity, as evidenced by higher melting points in related compounds .

Future Directions and Research Opportunities

  • Biological Profiling: Systematic evaluation of calcium channel modulation and selectivity.

  • Derivatization: Introducing polar groups at C4 to improve aqueous solubility.

  • Cocrystal Engineering: Exploiting hydrogen-bonding motifs for enhanced bioavailability.

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